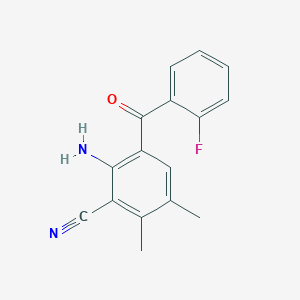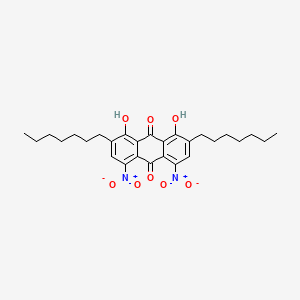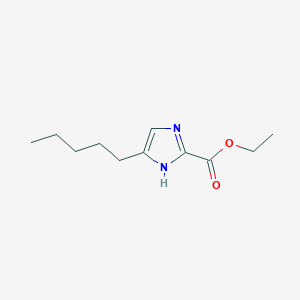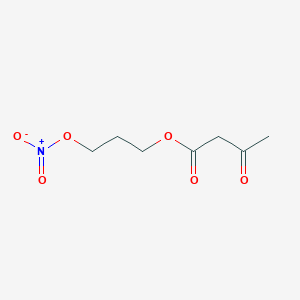
2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile is an organic compound that features a complex aromatic structure This compound is notable for its unique combination of functional groups, including an amino group, a fluorobenzoyl group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Introduction of the fluorobenzoyl group through an acylation reaction.
Cyclization: Formation of the benzonitrile moiety through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorobenzoyl group can be reduced to form fluorobenzyl derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, fluorobenzyl derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile
- 2-Amino-3-(2-bromobenzoyl)-5,6-dimethylbenzonitrile
- 2-Amino-3-(2-methylbenzoyl)-5,6-dimethylbenzonitrile
Uniqueness
2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile is unique due to the presence of the fluorine atom in the benzoyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its chloro, bromo, and methyl analogs.
Propiedades
Número CAS |
89638-27-7 |
|---|---|
Fórmula molecular |
C16H13FN2O |
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
2-amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile |
InChI |
InChI=1S/C16H13FN2O/c1-9-7-12(15(19)13(8-18)10(9)2)16(20)11-5-3-4-6-14(11)17/h3-7H,19H2,1-2H3 |
Clave InChI |
VMAXTAJJOYCHRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)


![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)



![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)

![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
